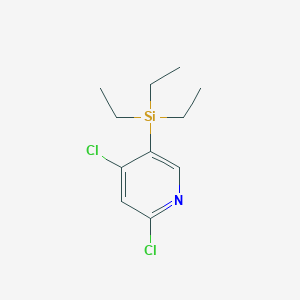
2,4-Dichloro-5-(triethylsilyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dichloro-5-(triethylsilyl)pyridine is a chemical compound with the molecular formula C10H15Cl2NSi. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of both chlorine and triethylsilyl groups in its structure makes it a versatile compound in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dichloro-5-(triethylsilyl)pyridine typically involves the chlorination of pyridine followed by the introduction of the triethylsilyl group. One common method is the reaction of 2,4-dichloropyridine with triethylsilyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under an inert atmosphere to prevent moisture from interfering with the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The use of automated systems for the addition of reagents and control of temperature and pressure is common in industrial settings.
化学反应分析
Types of Reactions
2,4-Dichloro-5-(triethylsilyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can undergo oxidation to form pyridine N-oxide derivatives or reduction to remove the chlorine atoms.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, potassium thiolate, and sodium alkoxide. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
2,4-Dichloro-5-(triethylsilyl)pyridine has several applications in scientific research:
Biology: The compound is used in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of drugs and therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 2,4-Dichloro-5-(triethylsilyl)pyridine depends on its specific application. In chemical reactions, the compound acts as a nucleophile or electrophile, depending on the reaction conditions. The presence of the triethylsilyl group can influence the reactivity and selectivity of the compound in various reactions .
相似化合物的比较
Similar Compounds
- 2,4-Dichloro-5-(trifluoromethyl)pyridine
- 2,5-Dichloro-3-(trimethylsilyl)pyridine
- 2,4,5-Trichloropyrimidine
Uniqueness
2,4-Dichloro-5-(triethylsilyl)pyridine is unique due to the presence of the triethylsilyl group, which provides steric hindrance and can influence the compound’s reactivity. This makes it a valuable intermediate in the synthesis of complex organic molecules, offering different reactivity compared to similar compounds with other substituents.
属性
CAS 编号 |
837364-99-5 |
|---|---|
分子式 |
C11H17Cl2NSi |
分子量 |
262.25 g/mol |
IUPAC 名称 |
(4,6-dichloropyridin-3-yl)-triethylsilane |
InChI |
InChI=1S/C11H17Cl2NSi/c1-4-15(5-2,6-3)10-8-14-11(13)7-9(10)12/h7-8H,4-6H2,1-3H3 |
InChI 键 |
FKDBHVXICCYAFL-UHFFFAOYSA-N |
规范 SMILES |
CC[Si](CC)(CC)C1=CN=C(C=C1Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(7-(Mercaptomethyl)-2-azaspiro[4.4]nonan-2-yl)ethanone](/img/structure/B13959082.png)
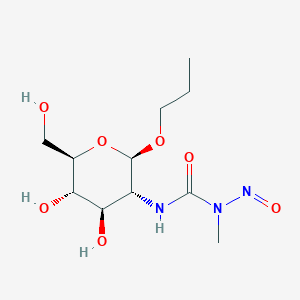
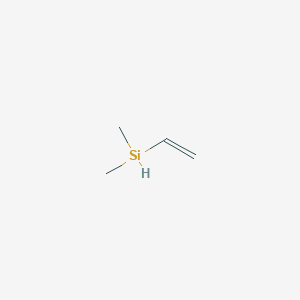
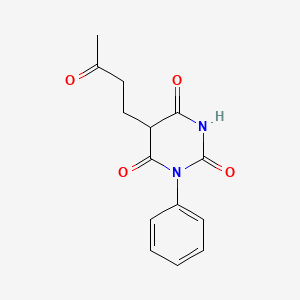
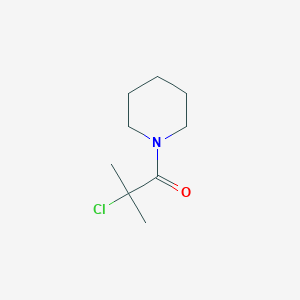
![2-(2-Acetyl-2,8-diazaspiro[4.5]decan-8-yl)acetic acid](/img/structure/B13959117.png)
![(2R,4R)-1-methyl-4-propan-2-yl-7-oxabicyclo[4.1.0]heptan-2-ol](/img/structure/B13959121.png)
![2-Chloro-1-[3-(6-cyclopropylamino-pyrimidin-4-yloxy)-piperidin-1-yl]-ethanone](/img/structure/B13959122.png)
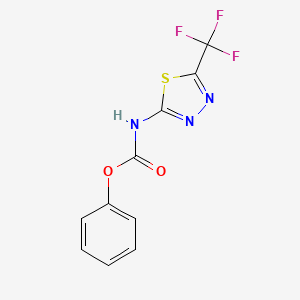
![3-(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)-3-(ethylamino)propan-1-ol](/img/structure/B13959129.png)
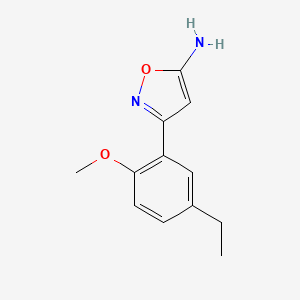
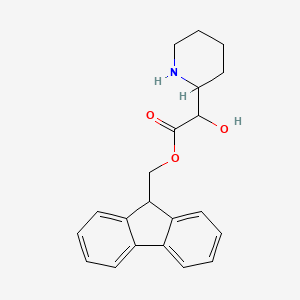
![2-Chloro-1-(2-(hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13959146.png)
![7-Azabicyclo[4.1.0]heptane-7-carbonitrile](/img/structure/B13959153.png)
